![molecular formula C18H13N3O3S B381007 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 315682-50-9](/img/structure/B381007.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
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Description
“2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a compound that has been utilized in the synthesis of novel anti-proliferative heterocyclic compounds . It is synthesized using 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials .
Synthesis Analysis
The synthesis of this compound involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . These materials are used to construct new heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety .
Molecular Structure Analysis
The 1,3-dioxoisoindolin-2-yl unit of the compound is planar . An intra-molecular C-H⋯O hydrogen bond leads to the formation of a planar R(5) ring motif .
Chemical Reactions Analysis
The compound has been used in the synthesis of novel anti-proliferative heterocyclic compounds . The synthesized compounds were screened for their anti-proliferative activity against two human epithelial cell lines; breast (MCF-7) and liver (HepG2) as well as to normal fibroblasts (WI-38) .
Physical And Chemical Properties Analysis
The compound has a planar 1,3-dioxoisoindolin-2-yl unit . The unit is oriented at a dihedral angle of 79.14 (18)° to the carboxyl-ate group .
Scientific Research Applications
Biological and Chemical Research
Biological Effects of Related Compounds
Research on the biological effects of related compounds, such as acetamide and formamide derivatives, continues to be significant. These chemicals are of commercial importance, with recent studies expanding our knowledge of their biological consequences. The diverse biological responses among these chemicals reflect their varied material biology and usage. This ongoing research emphasizes the importance of understanding the specific biological interactions of novel compounds (Kennedy, 2001).
Pharmacological Potential of Benzothiazoles
Benzothiazoles, closely related to the chemical structure of interest, have been explored for their potential pharmacological applications. The synthesis and biological importance of various benzothiazole derivatives have been thoroughly reviewed, highlighting their significance in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, emphasizing the need for continued research into novel benzothiazole-based therapeutic agents (Rosales-Hernández et al., 2022).
Advanced Oxidation Processes for Environmental Detoxification
The degradation of pharmaceuticals and persistent organic pollutants through advanced oxidation processes (AOPs) is a critical area of research. Studies on compounds like acetaminophen and their by-products shed light on the potential environmental impact and treatment strategies for similar complex organic molecules. This research highlights the importance of developing effective degradation pathways for environmental detoxification (Qutob et al., 2022).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-19-14-7-6-11(8-15(14)25-10)20-16(22)9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-8H,9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYJXZJEMZVCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide |
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